Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, synthesized using a FeCl3-SiO2 catalyst. Its structure includes a thieno[2,3-d]pyrimidine moiety. []
Compound Description: This compound represents a pyrido(2,3-d)pyrimidin-4-one derivative. It was synthesized as part of a study investigating cytotoxic activity and its potential as a tyrosine kinase and thymidylate synthase inhibitor. []
Compound Description: This series of compounds, containing a 1,3-benzothiazole group, was designed for potential cytotoxic activity against specific cancer cell lines. []
Compound Description: This class of compounds, including variations in N(4) substitution, was studied for their hydrogen bonding patterns in solid-state crystal structures. []
Compound Description: This compound serves as a precursor for synthesizing various pyrazolo[3,4-d]pyrimidin-4-ones. It was central to a study investigating anticancer activity against the MCF-7 human breast adenocarcinoma cell line. []
Compound Description: This series of compounds, derived from the reaction of a pyrazoloxazine derivative with aromatic aldehydes, was investigated for its anticancer activity, particularly against the MCF-7 cell line. []
Compound Description: This series of thirteen compounds, designed by combining the pyrazolo[3,4-d]pyrimidine and indole moieties, was synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. []
Compound Description: This specific compound, part of the pyrazolo[3,4-d]pyrimidine derivatives containing the indole moiety, demonstrated potent antiproliferative activity, particularly against the MCF-7 cell line, with promising activity against Topo II. []
Compound Description: This compound, AZD5363, is an AKT inhibitor investigated for its anticancer activity, specifically in combination with other agents like WEE1 inhibitors. []
Compound Description: This compound, AZD1775, is a WEE1 inhibitor investigated in combination with AKT inhibitors like AZD5363 for potential synergistic effects in cancer treatment. []
Compound Description: This compound was identified as a potent inhibitor of RET, including its gatekeeper mutant, showcasing its potential in targeting RET-driven cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trityl-PEG10-azide is a PEG derivative containing an azide group and a trityl protected ester. The trityl group can be removed under acid conditions or hydrogenolysis. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
TRK-380, also known as TAC-301, is a potent and selective β3-adrenoceptor agonist. TRK-380 ameliorates formalin-induced pollakiuria in rats and carbachol-induced bladder contraction in dogs. TRK-380 induces 37.6% reduction in bladder contraction induced by carbachol.
Trofinetide is a tripeptide comprising of glycine, 2-methyl-L-proline, and L-glutamic acid joined in sequence by peptide linkages. It is the first and only treatment approved by the FDA specifically indicated for Rett syndrome in adults and pediatric patients two years of age and older. It has a role as a neuroprotective agent and an anti-inflammatory agent. It is a tripeptide, a pyrrolidinecarboxamide, a primary amino compound, a secondary carboxamide, a tertiary carboxamide and a dicarboxylic acid. It is functionally related to a L-glutamic acid and a glycine. Trofinetide is a novel synthetic analog of [glypromate], also known as glycine–proline–glutamate (GPE), a naturally occurring protein in the brain and the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1). Trofinetide was approved by the FDA on March 10, 2023, for the treatment of Rett syndrome, which is an X-linked neurodevelopmental disorder characterized by a range of cognitive, motor, and autonomic symptoms. Trofinetide is believed to work by reducing inflammation and apoptosis of neurons. The mechanism of action of trofinetide is as a Cytochrome P450 3A4 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor.
Trofosfamide is a member of ifosfamides. Trofosfamide has been used in trials studying the treatment of Ependymomas, Medulloblastomas, Sarcoma, Soft Tissue, Supratentorial PNETs, and Recurrent Brain Tumors. Trofosfamide is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity. Trofosfamide (TFF) is metabolized predominantly to the cyclophosphamide analogue ifosfamide (IFO), which is then metabolized by liver cytochrome P450s to the active isophosphoramide mustard (IPM). IPM alkylates DNA to form DNA-DNA cross-links, which may result in inhibition of DNA, RNA and protein synthesis, and ultimately lead to tumor cell apoptosis.
Trolamine salicylate is an organic compound or a salt formed between triethanolamine and salicylic acid. Triethanolamine neutralizes the acidity of the salicylic acid. It is a topical analgesic used for temporary relief of minor pain associated with arthritis, simple backache, muscle strains, sprains, and bruises. Unlike other topical analgesics, trolamine salicylate has no distinct odor which improves patient acceptability. It also displays low systemic absorption upon dermal or topical administration and has low skin irritant properties. As with other salicylates, trolamine salicylate is an inhibitor of cyclo-oxygenase (COX) enzymes with no reported selectivity towards a specific enzyme isoform. Trolamine salicylate serves as an active ingredient in topical over-the-counter products for temporary management of mild to moderate muscular and joint pains. See also: Salicylic Acid (has active moiety); Menthol, Unspecified Form; Trolamine Salicylate (component of) ... View More ...
Troglitazone is a member of chromanes and a thiazolidinone. It has a role as a hypoglycemic agent, an antioxidant, a vasodilator agent, an anticonvulsant, an anticoagulant, a platelet aggregation inhibitor, an antineoplastic agent, an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor and a ferroptosis inhibitor. Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by [pioglitazone] and [rosiglitazone]. Troglitazone was the first thiazolidinedione approved for use in the United States and was licensed for use in type 2 diabetes in 1997, but withdrawn 3 years later because of the frequency of liver injury including acute liver failure associated with its use. Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04) Troglitazone was withdrawn in 2000 due to risk of hepatotoxicity. It was superseded by pioglitazone and rosiglitazone. A chroman and thiazolidinedione derivative that acts as a PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS (PPAR) agonist. It was formerly used in the treatment of TYPE 2 DIABETES MELLITUS, but has been withdrawn due to hepatotoxicity.